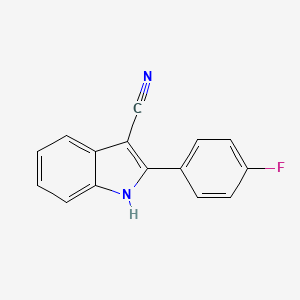
2-(4-fluorophenyl)-1H-indole-3-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(4-fluorophenyl)-1H-indole-3-carbonitrile” can be inferred from its name. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole group at the 2-position is a 4-fluorophenyl group and a carbonitrile group .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- Crystal Structure and Hirshfeld Surface Analysis : The crystal structures of derivatives of 2-(4-fluorophenyl)-1H-indole-3-carbonitrile have been elucidated, showing twisted and envelope conformations. These structures were optimized using density functional theory (DFT) calculations. Hirshfeld surface analysis was utilized to study intermolecular interactions, highlighting the compound's potential for further modification and application in drug design (Venkateshan et al., 2019).
Biological Activity and Potential Therapeutic Applications
Molecular Docking Studies : The same study also conducted molecular docking studies of these compounds with the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is associated with sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This suggests a potential application in cancer therapy through targeted molecular interactions (Venkateshan et al., 2019).
Synthesis and Evaluation of Dopamine Receptor Ligands : Another study focused on the synthesis and radiofluorination of derivatives for selective ligands of the dopamine subtype-4 receptor. The in vitro characterization showed significant selectivity and affinity, indicating potential use in developing imaging probes for neurological research (Tietze et al., 2006).
Synthetic Approaches for New Derivatives : Research on synthesizing new series of derivatives attached to the pyrazole scaffold showed potential for creating novel compounds with diverse biological activities. These synthetic methodologies could lead to the development of new pharmaceutical agents (Ali et al., 2016).
Applications in Drug Development and Analysis
Inhibitors of SARS-CoV-2 RdRp : The synthesis and analysis of azafluorene derivatives as inhibitors for the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase) enzyme suggest a direct application in developing treatments for COVID-19. This includes studies on the compound's drug-like behaviors and molecular docking analysis, showing promise for antiviral drug development (Venkateshan et al., 2020).
Antimicrobial Activity of Novel Schiff Bases : The synthesis of novel Schiff bases from derivatives and their evaluated in vitro antimicrobial activity suggest applications in developing new antimicrobial agents. This highlights the compound's utility in creating pharmaceuticals with potential efficacy against various microbial pathogens (Puthran et al., 2019).
Mecanismo De Acción
Target of Action
It’s structurally similar to 4-fluorophenylacetonitrile, which undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 .
Mode of Action
Based on the structural similarity to 4-fluorophenylacetonitrile, it can be hypothesized that it might interact with its targets through a similar mechanism .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline (uk-294,315), exhibits nonlinear oral pharmacokinetics in humans .
Result of Action
Related compounds such as crl-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide) are known to act as a eugeroic as well as a weak dopamine reuptake inhibitor .
Action Environment
A related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2h)-one, has been studied as a carbon steel corrosion inhibitor in an acidic environment .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYXTOSZIDEXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



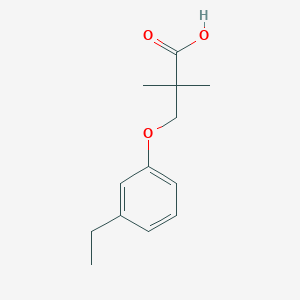
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169832.png)
![4-{[Butyl(methyl)amino]methyl}benzoic acid](/img/structure/B3169848.png)
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169856.png)
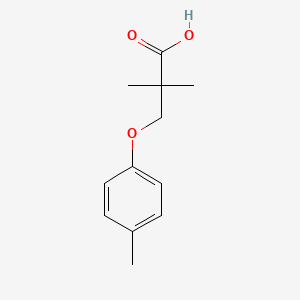
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169872.png)
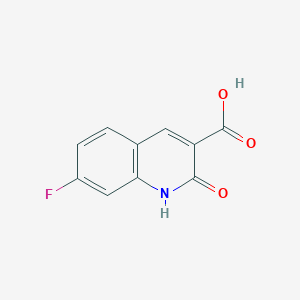
![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)
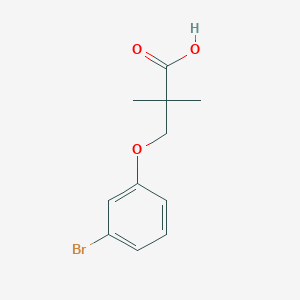
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)
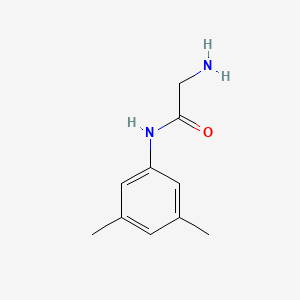
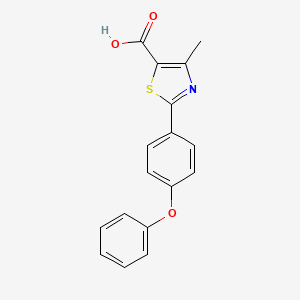
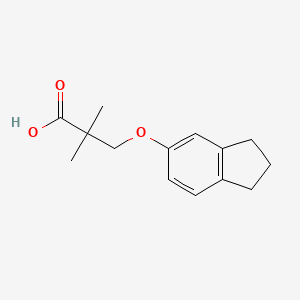
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)